Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a chemical compound with significant interest in organic synthesis and medicinal chemistry. Its structure features a benzodioxepin moiety, which is known for various biological activities. This compound is classified under the category of benzodioxepin derivatives, which are often explored for their potential therapeutic applications.
The compound can be sourced from various chemical suppliers and is classified as an organic compound due to its carbon-based structure. It is specifically categorized under esters, given that it contains an ester functional group derived from benzoic acid and a substituted benzodioxepin.
The synthesis of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate typically involves several steps:
The molecular formula for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is C17H16O4. The structural representation includes:
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate can participate in various chemical reactions typical of esters and aromatic compounds:
These reactions are essential for modifying the compound's structure for further applications.
The mechanism of action for compounds like methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate often involves interactions at biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, derivatives of benzodioxepins have shown potential in modulating neurotransmitter systems or exhibiting anti-inflammatory properties.
The chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile allows it to serve as a building block in organic synthesis.
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate has several scientific applications:
The synthesis of complex heterocyclic esters like methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (C₁₇H₁₆O₄, CID 24213756) requires precise multi-step strategies to address the challenges of fused ring systems and ester functionality [1] [4]. This compound features a seven-membered 1,5-benzodioxepin core fused to a benzoate ester, making it a valuable synthetic target for pharmaceutical and materials research. The molecular architecture necessitates careful consideration of ring closure methods, coupling efficiency, and stereochemical outcomes.
Synthetic routes to this compound typically begin with the preparation of the 1,5-benzodioxepin moiety, followed by selective C–C bond formation at the 7-position. A robust approach involves Suzuki-Miyaura cross-coupling between 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin and (4-(methoxycarbonyl)phenyl)boronic acid. This method capitalizes on the tolerance of boronic esters to diverse functional groups and enables high-yielding biaryl linkage formation [6].
Advanced catalytic systems are essential for overcoming electron-deficient heterocycle coupling challenges. Pd(PPh₃)₄ or PdCl₂(dcpp) catalysts with Cu(I) co-catalysts significantly improve yields (typically >85%) when coupling electron-deficient heteroaryl halides [6]. Recent innovations in tetraethylethylene glycol boronic esters (ArB(Epin)) demonstrate superior silica gel purification stability compared to conventional boronic acids, facilitating isolation of key intermediates [6]. Sequential Miyaura borylation–transition metal-catalyzed addition reactions have emerged as efficient tandem processes for constructing complex benzodioxepin derivatives without intermediate purification .
Table 1: Representative Catalytic Systems for Benzodioxepin Coupling Reactions
Catalyst System | Coupling Type | Yield Range | Key Advantages |
---|---|---|---|
Pd(PPh₃)₄/CuI | Suzuki-Miyaura | 78-92% | Tolerates electron-deficient heterocycles |
PdCl₂(dcpp)/CuI | Suzuki-Miyaura | 82-89% | Enhanced heteroaryl chloride activation |
Pd₂(dba)₃/X-Phos | Negishi Coupling | 75-88% | Room temperature organozinc couplings |
(IPr)Ni(allyl)Cl | Kumada-Tamao-Corriu | 80-95% | Activates Cₐᵣ–O bonds of anisoles |
PdCl{PR₂(Ph-R')}₂ | Suzuki-Miyaura | 85-93% | Air-stable for heteroaryl chlorides |
The 1,5-benzodioxepin core is synthesized through Williamson ether chemistry followed by intramolecular cyclization. This approach begins with ortho-functionalized catechol derivatives, where selective alkylation establishes the necessary oxygen-carbon framework. A representative protocol involves reacting 4-methylcatechol with 1,3-dibromopropane under phase-transfer conditions to form the seven-membered ring via nucleophilic substitution [3] [6].
Cyclization efficiency depends critically on base selection and reaction medium. Sodium carbonate in toluene/water biphasic systems minimizes hydrolysis while facilitating deprotonation, achieving yields exceeding 75% [3]. Microwave-assisted cyclization represents a significant advancement, reducing reaction times from hours to minutes (typically 10-60 minutes) while maintaining high selectivity. This technique employs low catalyst loadings (0.5-2 mol% Pd) and enables ring formation in previously unreactive substrates [6]. Solvent-free mechanochemical approaches using ball milling have demonstrated exceptional atom economy for environmentally benign synthesis of benzodioxepin precursors [2].
Table 2: Cyclization Conditions for 1,5-Benzodioxepin Core Formation
Conditions | Reaction Time | Temperature | Yield | Selectivity Control |
---|---|---|---|---|
Na₂CO₃ / Toluene-H₂O (1:1) | 12-16 hours | 110°C | 75-82% | Moderate ortho-substitution control |
K₂CO₃ / DMF | 8-10 hours | 120°C | 68-75% | Competing dialkylation observed |
Microwave / Pd(OAc)₂ (1 mol%) | 15-45 minutes | 150°C | 85-92% | High regioselectivity |
Ball Milling / KF/Al₂O₃ | 2-4 hours | Ambient | 70-78% | Excellent functional group tolerance |
Ionic Liquid [BMIM]PF₆ | 4-6 hours | 90°C | 80-87% | Recyclable solvent system |
The final benzoate esterification employs diverse methods depending on precursor stability. Direct Fischer esterification using sulfuric acid catalysis in refluxing methanol provides a straightforward route when acid-sensitive functional groups are absent, achieving yields of 80-85% [4]. For acid-sensitive benzodioxepins, Steglich esterification with DCC/DMAP in anhydrous dichloromethane offers milder conditions (yields: 75-82%).
Recent advances focus on solvent-free methodologies and alternative activation. Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable enantioselective esterification under near-ambient conditions, though yields are moderate (50-65%) [3]. Microwave-assisted esterification using polymer-supported carbodiimides reduces reaction times to 5-15 minutes while simplifying purification [2]. Flow chemistry approaches provide precise temperature control and residence time optimization, enabling kilogram-scale production of pharmaceutical-grade esters with ≥98% purity [2].
Optimizing the critical Suzuki-Miyaura coupling step requires addressing several variables:
Catalyst Design: Bulky, electron-rich phosphine ligands like SPhos and XPhos prevent palladium aggregation and facilitate oxidative addition of heteroaryl chlorides. Bidentate ligands such as dppe enable lower catalyst loadings (0.01-0.5 mol%) while maintaining high turnover numbers (>10,000) [6]. Air-stable Pd-phosphine complexes specifically engineered for five-membered heteroaryl halides achieve coupling yields exceeding 90% with base-sensitive substrates [6].
Solvent Engineering: Water-based systems with amphiphilic surfactants (e.g., PTS) enable sustainable cross-coupling while maintaining high efficiency (yields: 82-90%) [6]. Deep eutectic solvents (choline chloride/urea) serve as green alternatives that simultaneously activate boronic acid derivatives and stabilize catalytic species. Solvent-free mechanochemical grinding facilitates coupling of poorly soluble heterocyclic precursors without dilution effects [2].
Process Intensification: Microwave irradiation dramatically accelerates coupling kinetics by localized superheating, reducing reaction times from hours to minutes (typically 10-60 minutes) while improving regioselectivity [6]. Continuous-flow microreactor systems enhance mass/heat transfer, enabling precise temperature control (±2°C) and reducing byproduct formation. Automated optimization platforms employing machine learning algorithms rapidly identify optimal parameter combinations (temperature, catalyst loading, stoichiometry) for unprecedented yields (up to 96%) [2].
Table 3: Optimization Parameters for Key Synthetic Steps
Synthetic Step | Optimization Approach | Impact on Yield | Selectivity Improvement |
---|---|---|---|
Dioxepin Ring Formation | Microwave irradiation | +22% | Reduced dialkylation products |
Suzuki-Miyaura Coupling | Aqueous PTS surfactant system | +15% | Minimized protodeboronation |
Esterification | Flow chemistry (microreactor) | +18% | Eliminated acid anhydrides |
Intermediate Purification | ArB(Epin) boronates | +12% (isolated) | Reduced boronic acid dimers |
Table 4: Commercially Available Building Blocks for Benzodioxepin Synthesis
Precursor | CAS Number | Supplier | Purity Specification |
---|---|---|---|
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol | 62823-14-7 | Alfa Chemistry | >98% (HPLC) |
Methyl 4-bromobenzoate | 619-42-1 | BOC Sciences | >99% (GC) |
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin | 126827-24-1 | Achemica | >97% (NMR) |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 195062-61-0 | SynQuest Labs | >96% (HPLC) |
Table 5: Comparative Analysis of Esterification Methods
Method | Conditions | Reaction Time | Yield | Compatibility with Benzodioxepins |
---|---|---|---|---|
Fischer Esterification | H₂SO₄, MeOH, reflux | 12-18 hours | 80-85% | Moderate (acid-sensitive groups degrade) |
Steglich Esterification | DCC, DMAP, CH₂Cl₂ | 4-8 hours | 75-82% | Excellent |
Enzymatic Esterification | CAL-B, 35°C, solvent-free | 24-48 hours | 50-65% | Good (mild conditions) |
Microwave-Assisted | Polymer-supported CDI, 100°C | 5-15 minutes | 88-93% | Very Good |
Flow Chemistry | DIC, HOBt, 25°C, residence 5min | Continuous | 90-95% | Excellent |
The synthetic methodologies developed for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate demonstrate how strategic integration of modern catalytic systems, green chemistry principles, and process intensification techniques enables efficient construction of complex heterocyclic esters. Future advancements will likely focus on enantioselective benzodioxepin synthesis and fully continuous manufacturing platforms to meet pharmaceutical industry demands.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1